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Audience: Researchers, scientists, and drug development professionals.

Introduction to Controlled Atmosphere Brazing
(CAB) with KAIFa Flux

Controlled Atmosphere Brazing (CAB) is a state-of-the-art method for joining aluminum
components, widely employed in the manufacturing of heat exchangers for the automotive and
HVAC industries.[1] This process utilizes a non-corrosive potassium aluminum fluoride (KAIF4)
flux in a nitrogen-rich, controlled atmosphere furnace.[1] The KAIFa4 flux is critical for disrupting
the tenacious native oxide layer (Al203) on aluminum surfaces, which would otherwise prevent
proper wetting and flow of the filler metal.[2] The controlled atmosphere, typically nitrogen with
low oxygen and moisture levels, prevents re-oxidation of the aluminum during the high-
temperature brazing cycle.[3] This technology enables the production of lightweight, robust,
and complex aluminum assemblies with high joint integrity.[4]

Mechanism of KAIF4 Flux Action

The effectiveness of the CAB process hinges on the chemical and physical transformations of
the KAIF4 flux at elevated temperatures. The flux, often a mixture of potassium
tetrafluoroaluminate (KAIF4) and potassium pentafluoroaluminate (K2AlFs), undergoes
several key changes during the heating cycle.[5]
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o Dehydration: As the temperature rises (starting from 90°C), any hydrated forms of the flux,
such as K2AIFs-Hz20, release their water of crystallization.[5]

o Eutectic Formation: Above 490°C, a chemical reaction occurs where 2 K2AIFs - KAIFa +
KsAlFe. This transformation is crucial as it forms a eutectic mixture with a well-defined
melting range of 565°C to 572°C.[5]

o Oxide Removal: Once molten, the flux becomes active, dissolving and displacing the
aluminum oxide layer from the surfaces to be joined.[2] This allows the molten aluminum-
silicon filler metal to wet the base metal.

» Joint Formation: With the oxide barrier removed, the filler metal flows into the joint via
capillary action.[2] Upon cooling, it solidifies to form a strong metallurgical bond.[2]

Data Presentation: Process Parameters and
Outcomes

The success of the CAB process is dependent on the precise control of several key
parameters. The following tables summarize quantitative data for these parameters.
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Recommended .
Parameter Unit Notes
Range
Furnace Atmosphere
) ) The primary inert gas
Nitrogen (N2) Purity > 99.995 % o
to prevent oxidation.
Minimizes re-oxidation
Oxygen (O2) Content <100 ppm )
of aluminum surfaces.
Low moisture content
) is critical to prevent
Dew Point <-40 °C . .
reaction with flux and
formation of HF gas.
Flux Application
Recommended for
) most applications to
Flux Loading - .
3-5 g/m2 ensure sufficient oxide
(Standard) .
removal without
excessive residue.
Higher loading may be
_ . necessary to
Flux Loading (High
10-15 g/m2 counteract the
Mg Alloys) o
"poisoning” effect of
magnesium.[2]
Brazing Cycle
A faster heating rate is
generally preferred to
Heating Rate up to 45 °C/min ensure the flux is
molten when the filler
metal melts.[5]
Brazing Temperature 590 - 610 °C Must be above the
filler metal's liquidus
temperature but below
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the base metal's
solidus.[6]

Dwell Time at Brazing

Temp.

3-5

Time must be
sufficient for the filler
metal to flow and form
min joints, but not so long
as to cause excessive
erosion of the base

metal.[5]

Cooling Rate (Initial)

30-55

The cooling rate can
influence the

°Cls microstructure and
mechanical properties
of the joint.[7]

Table 1: Key Process Parameters for Controlled Atmosphere Brazing.

Resulting Joint

L Brazing . .
Alloy Combination Dwell Time (min) Shear Strength
Temperature (°C)
(MPa)
3003 with Al-Si-Cu-Ni
, 565 15 46.4
filler
3003 with Al-Si-Cu-Ni
) 570 15 ~60
filler
3003 with Al-Si-Cu-Ni
_ 575 15 ~62.3
filler
3003 with Al-Si-Cu-Ni
575 20 76.1

filler

Table 2: Example Brazing Parameters and Resulting Joint Strength for AA3003. Data is

illustrative and specific outcomes will depend on the exact filler metal and joint design.[8]
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Base Material (Mg Fillet Formation
Flux Type Flux Load (g/m?) )
Content) Quality
Very small,
NOCOLOK® Cs Flux 10 1.36% , _
inconsistent seam
MDO001212 LiCs24 10 1.36% Small, weak seam
NOCOLOK® Cs Flux 15 1.36% Weak seam
) Thicker seam, good
MDO001212 LiCs24 15 1.36%

quality joint

Table 3: Influence of Flux Composition and Loading on Brazing High Magnesium (Mg)
Aluminum Alloys.[2]

Experimental Protocols
Protocol for Sample Preparation and Flux Application

e Component Cleaning:

o Thoroughly degrease all aluminum components to remove oils, lubricants, and other
contaminants.[5]

o Employ either an aqueous cleaning solution at 50-80°C or thermal degreasing for
lubricants designed to evaporate.[5]

o For laboratory-scale experiments, ultrasonic cleaning in ethanol for 10 minutes at 60°C
can be effective.[3]

e Flux Slurry Preparation:

o Prepare an aqueous slurry of the KAIF4 flux. The concentration will depend on the
application method.

o Maintain continuous agitation of the slurry to prevent the flux particles from settling.

o Flux Application:
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o Apply the flux slurry to the components to be brazed using spraying, dipping, or flooding
methods to achieve a uniform coating.

o For precise laboratory application, an airbrush or micropipette can be used to control the
flux load on the joint area.

e Drying:

o Dry the flux-coated components in an oven at a temperature between 150°C and 200°C to
evaporate the water before they enter the brazing furnace.

Protocol for Controlled Atmosphere Brazing Cycle

e Furnace Purging:
o Place the assembled components into the CAB furnace.

o Purge the furnace with high-purity nitrogen gas to reduce the oxygen concentration to
below 100 ppm and the dew point to -40°C or lower.

e Heating Ramp-Up:

o Program the furnace to heat the assembly at a controlled rate, typically between 20°C/min
and 45°C/min.[5]

e Brazing (Dwell):

o Hold the assembly at the target brazing temperature (e.g., 600°C) for a dwell time of 3 to 5
minutes.[5] This allows for temperature equalization and for the molten filler metal to flow
into the joints.

e Cooling:

o Cool the brazed assembly under the controlled nitrogen atmosphere. The initial cooling
rate should be rapid enough to achieve a fine-grained microstructure in the joint.

o Continue cooling until the part temperature is below 200°C before removing it from the
furnace to prevent oxidation.
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Protocol for Post-Brazing Analysis

 Visual Inspection:

o Visually examine the brazed joints for completeness, uniformity of fillets, and any signs of
defects such as voids or excessive erosion.

e Leak Testing:

o For components like heat exchangers, perform a leak test (e.g., helium mass
spectrometry) to ensure joint integrity.[3]

o Metallographic Analysis:
o Section the brazed joint using a precision saw.[9]

o Mount the sectioned sample in a resin and polish it to a mirror finish using standard
metallographic procedures.[9]

o Etch the sample to reveal the microstructure of the joint, including the filler metal, base
metal, and any intermetallic phases.

o Examine the microstructure using optical microscopy or a scanning electron microscope
(SEM) to assess fillet size, porosity, and the extent of base metal erosion.[9]

e Mechanical Testing:

o Prepare test specimens according to relevant standards (e.g., ASTM D1002 for lap shear
strength).

o Perform tensile or shear tests to quantify the mechanical strength of the brazed joint.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.mdpi.com/1996-1944/15/17/6080
http://www.aluminium-brazing.com/sponsor/nocolok/Files/PDFs/Publications_07.pdf
http://www.aluminium-brazing.com/sponsor/nocolok/Files/PDFs/Publications_07.pdf
http://www.aluminium-brazing.com/sponsor/nocolok/Files/PDFs/Publications_07.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation Stage A

1. Component Cleaning
(Aqueous or Thermal Degreasing)

Y

2. Flux Application
(Slurry Spraying/Dipping)

\

3. Drying
(150-200°C)

\

4. Component Assembly

Brazin }Stage

5. Furnace Purge
(N2, <100ppm Oz, <-40°C Dew Point)

\

6. Heating Ramp-Up
(20-45°C/min)

Y

7. Brazing Dwell
(590-610°C, 3-5 min)

A

8. Controlled Cooling

Y

9. Visual Inspection

Y

10. Leak Testing 11. Metallographic Analysis

A

12. Mechanical Testing

Click to download full resolution via product page

Caption: Experimental workflow for Controlled Atmosphere Brazing (CAB).
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Caption: Chemical and physical mechanism of KAIFa4 flux during brazing.
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Caption: Logical relationships between process parameters and common brazing defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Controlled
Atmosphere Brazing (CAB) using KAIF4 Flux]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b076227#controlled-atmosphere-brazing-cab-
using-kalf4-flux]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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